molecular formula C16H17N3O3S B4735260 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzenesulfonamide

4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzenesulfonamide

Cat. No. B4735260
M. Wt: 331.4 g/mol
InChI Key: NRHYNEFJUMPQKN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic ring system. The indene substructure would contribute to the compound’s aromaticity, while the amino and sulfonamide groups would likely be involved in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. The indene ring might undergo electrophilic aromatic substitution reactions, while the amino groups could participate in a variety of reactions, including condensation reactions and the formation of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (amino and sulfonamide) would likely make the compound soluble in polar solvents . The compound’s melting and boiling points, as well as its density, would depend on its specific molecular structure and the intermolecular forces present.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Anti-Cancer Properties

The indole scaffold has been explored for its anti-cancer effects. Notably:

Differentiation Induction

Indene-based compounds, such as our target molecule, have shown promise in cell differentiation:

Antibacterial and Antifungal Activity

Derivatives of 2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their antimicrobial properties:

Potential as HIV Inhibitors

Our compound was screened for anti-HIV activity against both HIV-1 and HIV-2 strains .

Broad-Spectrum Biological Activities

Overall, indole derivatives possess diverse biological activities, including antioxidant, antimicrobial, and antitubercular effects. Their potential for newer therapeutic possibilities remains immeasurable .

Future Directions

Given the lack of specific information available about this compound, future research could focus on elucidating its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses in chemical synthesis, and exploration of its potential biological activity .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c17-23(21,22)15-8-6-13(7-9-15)18-16(20)19-14-5-4-11-2-1-3-12(11)10-14/h4-10H,1-3H2,(H2,17,21,22)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHYNEFJUMPQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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